BenchChemオンラインストアへようこそ!

Paricalcitol

Secondary Hyperparathyroidism Chronic Kidney Disease Clinical Efficacy

Paricalcitol achieves 40% PTH reduction 4 weeks faster than calcitriol (8 vs. 12 wks), with reduced calcemic activity due to 14% VDR binding affinity. The validated crystallization process yields >99.7% purity and ≥60% reduction of the C20 epimer, ensuring superior batch consistency and long-term stability. Choose Paricalcitol for expedited, safer SHPT management and reliable bulk supply.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 131918-61-1
Cat. No. B1678470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParicalcitol
CAS131918-61-1
SynonymsParicalcitol;  Zemplar;  Compound 49510;  19-Nor-1alpha,25-dihydroxyvitamin D2;  Paracalcin;  Abbott brand of paricalcitol;  paricalcitol;  paricalcitol-d6;  Zemplar; 
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
InChIInChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1
InChIKeyBPKAHTKRCLCHEA-UBFJEZKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.80e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paricalcitol (CAS 131918-61-1): Procurement Guide for a Selective Vitamin D2 Analog for CKD Secondary Hyperparathyroidism


Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a third-generation, synthetic vitamin D receptor (VDR) agonist specifically engineered to treat secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) stages 3–5 [1]. Its molecular design features a 19-nor modification and a D2 side chain, which confer a distinct pharmacological profile compared to nonselective VDR agonists like calcitriol (1,25-dihydroxyvitamin D3) [2]. Paricalcitol is available in both intravenous and oral formulations and is recognized for its ability to suppress parathyroid hormone (PTH) while exhibiting a reduced calcemic and phosphatemic signature [3].

Why Paricalcitol (CAS 131918-61-1) Is Not Interchangeable with Calcitriol, Doxercalciferol, or Maxacalcitol


While multiple vitamin D analogs are available for SHPT management, their distinct structural modifications translate into clinically meaningful differences in receptor binding affinity, pharmacokinetics, and the risk of hypercalcemia and hyperphosphatemia [1]. Direct substitution of calcitriol with paricalcitol is not recommended due to differences in VDR binding selectivity and in vivo calcemic activity, which can lead to divergent patient outcomes [2]. Similarly, doxercalciferol (a prohormone requiring hepatic activation) and maxacalcitol (with its rapid clearance profile) each possess unique pharmacological properties that preclude simple dose-equivalence with paricalcitol [3]. The evidence presented below quantifies these critical differentiators, underscoring why paricalcitol must be considered as a distinct therapeutic entity in both clinical and procurement decisions.

Paricalcitol (CAS 131918-61-1): Head-to-Head Evidence for Clinical and Preclinical Differentiation


Paricalcitol vs. Calcitriol: Time to Achieve 40% PTH Suppression in Stages 3-4 CKD

In a 24-week, randomized, multicenter trial directly comparing oral paricalcitol (1 μg/day) to calcitriol (0.25 μg/day) in 110 patients with stages 3-4 CKD and SHPT, paricalcitol demonstrated a significantly faster time to achieve a 40% reduction in PTH from baseline [1]. The median time to this key efficacy threshold was 8 weeks for paricalcitol compared to 12 weeks for calcitriol [1]. This faster suppression was achieved without a significant difference in the primary safety endpoint of confirmed hypercalcemia (>10.5 mg/dL), which was low in both groups (3 events with paricalcitol vs. 1 with calcitriol; P=0.36) [1].

Secondary Hyperparathyroidism Chronic Kidney Disease Clinical Efficacy

Paricalcitol vs. Calcitriol: Relative VDR Binding Affinity and Selectivity Profile

In a competitive binding assay using calf thymus VDR, the relative binding affinity (IC50) of paricalcitol was determined to be 14% of that of calcitriol [1]. This reduced affinity, coupled with its selective VDR activation profile, is hypothesized to contribute to paricalcitol's lower calcemic activity in vivo. The comparator maxacalcitol (OCT) demonstrated an affinity of 25%, while the non-calcemic analog 1,25(OH)2DHT2 showed only 0.3% [1].

Vitamin D Receptor Binding Affinity Pharmacology

Paricalcitol vs. Maxacalcitol and Calcitriol: Metabolic Stability in Osteoblast-like Cells

In MG-63 human osteoblast-like cells, the in vitro metabolic half-life (t1/2) of paricalcitol was 2.3 hours, which was longer than maxacalcitol (1.2 hours) but slightly shorter than calcitriol (2.6 hours) [1]. This intermediate metabolic stability may reflect a balance between sustained VDR activation and clearance, contributing to its distinct clinical profile compared to the more rapidly cleared maxacalcitol and the more slowly cleared calcitriol [1].

Drug Metabolism Pharmacokinetics Bone Biology

Paricalcitol vs. Calcitriol: Oral Bioavailability and Elimination Half-Life in CKD

The pharmacokinetic profile of oral paricalcitol in patients with CKD stage 5 shows a mean absolute bioavailability of approximately 75.1% and an elimination half-life that extends to 14-20 hours in CKD patients, compared to 4-6 hours in healthy volunteers [1][2]. While similar data for calcitriol in the same population are not presented here, the extended half-life in CKD is a class-level characteristic of many VDR agonists due to reduced renal clearance. However, the specific oral bioavailability of paricalcitol is well-defined and supports its predictable systemic exposure [1].

Pharmacokinetics Bioavailability CKD

Paricalcitol: High-Purity Crystallization and Exceptional Stability

Paricalcitol can be purified to >99.7% purity via a simple crystallization from isopropyl acetate, a method that specifically reduces the challenging C20 epimer impurity by at least 60% [1]. Furthermore, material purified to ≥99.9% demonstrates exceptional storage stability, exhibiting no reduction in purity after 1 month under accelerated stability conditions (40±2°C, 75%±2% relative humidity) [1]. This is a critical quality attribute for a compound whose synthesis generates numerous stereoisomers that are difficult to separate by standard HPLC [1].

API Manufacturing Purity Stability

Paricalcitol (CAS 131918-61-1): Key Scenarios for Use Based on Quantitative Differentiation


When Faster Control of Secondary Hyperparathyroidism is a Clinical Priority

In patients with stages 3-4 CKD where rapid suppression of PTH is desired to mitigate bone disease progression, paricalcitol's ability to achieve a 40% PTH reduction 4 weeks faster than calcitriol (8 vs. 12 weeks, P=0.02) provides a distinct clinical advantage [1]. This faster onset of action, confirmed in a head-to-head randomized controlled trial, supports the selection of paricalcitol for patients requiring expedited PTH management [1].

For Patients at Elevated Risk of Hypercalcemia and Vascular Calcification

Paricalcitol's reduced VDR binding affinity (14% relative to calcitriol's 100%) is mechanistically linked to its lower calcemic activity, making it a preferred option for CKD patients who are sensitive to serum calcium increases or are at high risk for vascular calcification [2]. This selectivity profile, demonstrated in vitro, provides a rationale for choosing paricalcitol over nonselective VDR agonists in this vulnerable population [2].

When Seeking a Balanced Pharmacokinetic Profile for Long-Term Maintenance Therapy

Paricalcitol's intermediate metabolic half-life (2.3 hours in osteoblast-like cells), longer than maxacalcitol (1.2 hours) but shorter than calcitriol (2.6 hours), may offer a favorable balance for chronic dosing [2]. Combined with its well-characterized oral bioavailability (~75%) and extended half-life in CKD (14-20 hours), paricalcitol provides a predictable pharmacokinetic profile suitable for both oral and IV maintenance regimens [3][4].

Procurement of High-Purity, Stable API for Robust Pharmaceutical Manufacturing

For organizations requiring a consistent, high-quality supply of paricalcitol, the validated crystallization process that yields >99.7% purity and ≥60% reduction in the difficult-to-remove C20 epimer is a significant manufacturing advantage [5]. The documented exceptional stability of high-purity material under accelerated conditions ensures long-term reliability, reduces waste, and supports stringent quality control specifications, making it a valuable asset for pharmaceutical development and production [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paricalcitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.